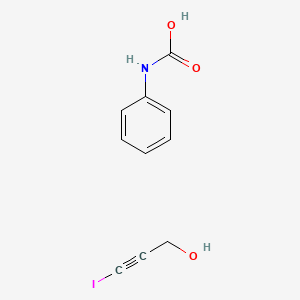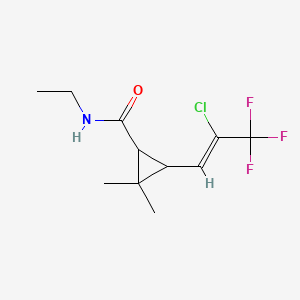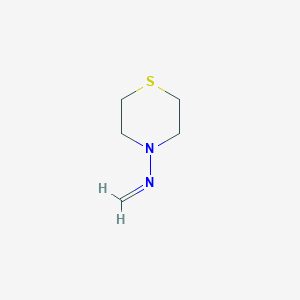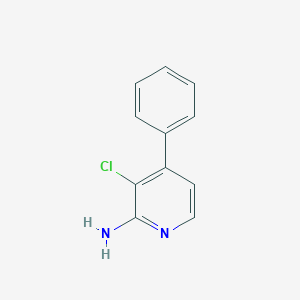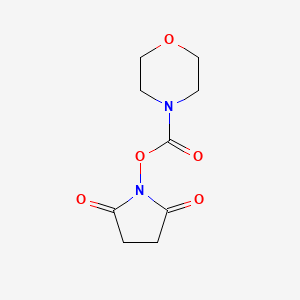
8-Aminoguanosine-13C2,15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Aminoguanosine-13C2,15N is an isotopically labeled compound of 8-Aminoguanosine. It is a potent inhibitor of purine nucleoside phosphorylase, an enzyme involved in the metabolism of nucleosides. The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 8-Aminoguanosine-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the guanosine molecule. The synthetic route typically starts with the preparation of labeled guanine, which is then converted to 8-Aminoguanosine through a series of chemical reactions. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopes at the desired positions.
Industrial production methods for this compound are similar to those used in laboratory synthesis but are scaled up to meet commercial demand. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
8-Aminoguanosine-13C2,15N undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form 8-nitroguanosine.
Reduction: Reduction of 8-nitroguanosine can yield 8-Aminoguanosine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of nitro derivatives, while reduction can yield amino derivatives .
Applications De Recherche Scientifique
8-Aminoguanosine-13C2,15N has a wide range of scientific research applications:
Chemistry: It is used as a tracer in metabolic studies to understand the pathways and mechanisms of nucleoside metabolism.
Biology: The compound is employed in studies of enzyme kinetics and inhibition, particularly in the context of purine nucleoside phosphorylase.
Medicine: Research involving this compound has implications for the development of therapeutic agents targeting nucleoside metabolism disorders.
Industry: The compound is used in the production of labeled nucleosides for various applications, including drug development and diagnostic assays.
Mécanisme D'action
The primary mechanism of action of 8-Aminoguanosine-13C2,15N involves the inhibition of purine nucleoside phosphorylase. This enzyme plays a crucial role in the metabolism of nucleosides, and its inhibition can lead to the accumulation of nucleosides and their derivatives .
The compound exerts its effects by binding to the active site of the enzyme, preventing the conversion of nucleosides to their respective bases and sugars. This inhibition can affect various cellular processes, including DNA and RNA synthesis .
Comparaison Avec Des Composés Similaires
8-Aminoguanosine-13C2,15N is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
8-Aminoguanosine: The unlabeled version of the compound, which also inhibits purine nucleoside phosphorylase but lacks the isotopic labels.
8-Nitroguanosine: A related compound that can be converted to 8-Aminoguanosine through reduction.
8-Hydroxyguanosine: Another derivative of guanosine with different chemical properties and applications.
The isotopic labeling of this compound enhances its utility in research applications, particularly in studies involving metabolic tracing and enzyme kinetics.
Propriétés
Formule moléculaire |
C10H14N6O5 |
|---|---|
Poids moléculaire |
301.23 g/mol |
Nom IUPAC |
2,8-diamino-9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H14N6O5/c11-9-14-6-3(7(20)15-9)13-10(12)16(6)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H2,12,13)(H3,11,14,15,20)/t2-,4+,5+,8-/m1/s1/i3+1,6+1,13+1 |
Clé InChI |
FNXPTCITVCRFRK-KEKQIDQQSA-N |
SMILES isomérique |
C([C@@H]1[C@@H]([C@@H]([C@@H](O1)N2C(=[15N][13C]3=[13C]2N=C(NC3=O)N)N)O)O)O |
SMILES canonique |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2N)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![L-Man2Ac3Ac4Ac6Ac(a1-3)[Man2Ac3Ac4Ac6Ac(a1-6)]Man4Ac](/img/structure/B13849795.png)
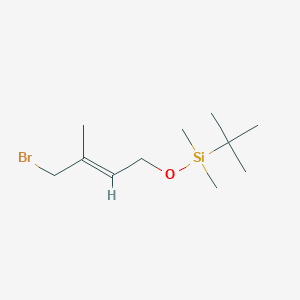
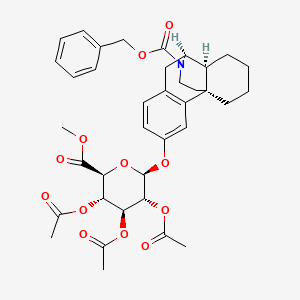
![trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-1-methylpiperidine](/img/structure/B13849801.png)
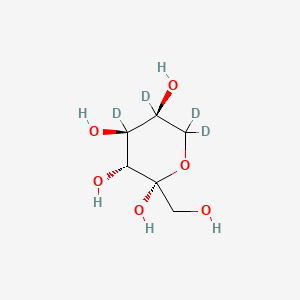

![2-[(4E,8E,12E,16E)-21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B13849825.png)
